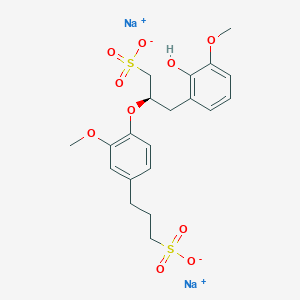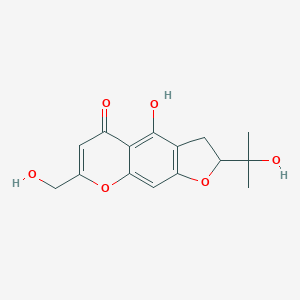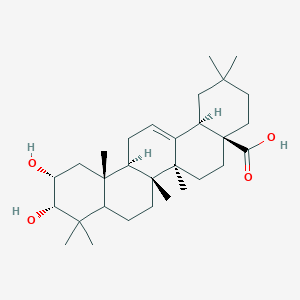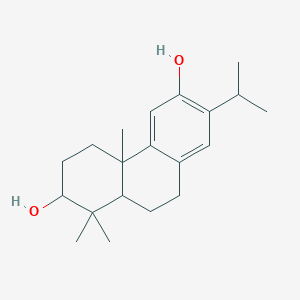
Taraxerone
Übersicht
Beschreibung
Taraxerone is a pentacyclic triterpenoid that is actively produced by some higher plants as part of a defense mechanism . It has been found to have allelopathic and antifungal effects .
Synthesis Analysis
The biosynthesis of taraxerone in plants occurs through the mevalonate pathway in the cytosol. The process starts with the production of dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP), followed by squalene . A new semisynthetic derivative of natural taraxerone fused to a pyrazine ring through the C2–C3 bond has been synthesized by the Willgerodt–Kindler reaction .Molecular Structure Analysis
Taraxerone is a pentacyclic triterpenoid. Squalene is the primary precursor for the synthesis of triterpenoids, including taraxerone, β-amyrin, and lupeol, which are catalyzed by taraxerol synthase .Chemical Reactions Analysis
The biosynthesis of taraxerone involves several chemical reactions. It starts with the production of dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP), followed by squalene. Squalene is then converted into triterpenoids, including taraxerone, β-amyrin, and lupeol, through a series of reactions catalyzed by taraxerol synthase .Physical And Chemical Properties Analysis
Taraxerone has a molecular formula of C30H48O and an average mass of 424.702 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 488.3±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Anti-Giardial Activity
Taraxerone has demonstrated significant anti-giardial activity, showing a 50% growth inhibition at a concentration of 16.11 µg/mL and a 90% inhibition at 102.4 µg/mL .
Biosynthesis in Plants
Plants produce taraxerone as part of their defense mechanism through the mevalonate pathway in the cytosol .
Anti-Tumor and Anti-Cancer Properties
Taraxerone is known for its anti-tumor and anti-cancer properties, making it a compound of interest in modern pharmacology .
Anti-Microbial Effects
Research indicates that taraxerone can act as an anti-microbial agent .
Anti-Inflammatory Agent
Taraxerone has been shown to possess anti-inflammatory effects, potentially disrupting the activation of certain proinflammatory enzymes and mediators .
Alzheimer’s Disease Treatment
There is evidence suggesting that taraxerone could be beneficial in the treatment of Alzheimer’s disease .
Safety and Hazards
Zukünftige Richtungen
Taraxerone has been extensively investigated for its potential utilization in drug development . Various biotechnological approaches have been established to produce this compound using in vitro techniques . Future research may focus on further understanding its biosynthetic pathway, exploring its medicinal properties, and developing more efficient methods for its production.
Wirkmechanismus
- Role : Taraxerone enhances the activities of ADH and ALDH enzymes . ADH is involved in alcohol metabolism, converting ethanol to acetaldehyde, while ALDH further metabolizes acetaldehyde into acetic acid. These enzymes play crucial roles in alcohol detoxification.
- Inhibition of Enzyme Activity : Taraxerone increases ADH and ALDH activities, promoting efficient alcohol oxidation. By enhancing these enzymes, it facilitates the breakdown of alcohol and acetaldehyde, reducing their concentrations in the body .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
(4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3/t20-,22+,23+,27-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCAVZSSFGIHQZ-YLAYQGCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965707 | |
| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taraxerone | |
CAS RN |
514-07-8 | |
| Record name | Taraxerone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taraxerone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TARAXERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U2M012Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of taraxerone in cancer cells?
A1: Taraxerone has been shown to inhibit cancer cell growth by inducing apoptosis, a form of programmed cell death. [] This effect has been observed in non-small cell lung cancer cells (A-549). []
Q2: What are the morphological changes observed in cancer cells treated with taraxerone?
A2: Treatment with taraxerone leads to characteristic apoptotic changes, including cell shrinkage, chromatin condensation, and nuclear membrane rupture. []
Q3: How does taraxerone impact cancer cell colony formation?
A3: Taraxerone demonstrates dose-dependent inhibition of cancer cell colony formation. At a concentration of 125 µM, it can destroy around 90% of cancer cells. []
Q4: Does taraxerone exhibit insecticidal activity?
A4: Yes, taraxerone has demonstrated insecticidal activity against Musca domestica vicina adults in stomach-toxicity tests. [] Notably, at a concentration of 500 μg/g sugar, it achieved a corrected mortality rate of 83.33% after 48 hours. []
Q5: What is the molecular formula and weight of taraxerone?
A5: The molecular formula of taraxerone is C30H48O and its molecular weight is 424.70 g/mol.
Q6: What spectroscopic methods are used to characterize the structure of taraxerone?
A6: Several spectroscopic methods are employed for structural elucidation, including infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR). NMR techniques utilized include proton magnetic resonance (PMR or 1H NMR), carbon-13 NMR (13C NMR), and distortionless enhancement by polarization transfer (DEPT). [, ]
Q7: Is there information available regarding the material compatibility and stability of taraxerone under various conditions?
A7: The provided research papers primarily focus on the biological activity and chemical characterization of taraxerone. Information regarding its material compatibility and stability under various conditions is limited within these studies.
Q8: Does taraxerone possess any known catalytic properties?
A8: The provided research does not indicate any inherent catalytic properties of taraxerone. Its applications are primarily centered around its biological activities, particularly as a potential anticancer and insecticidal agent.
Q9: Have computational chemistry methods been applied to study taraxerone?
A9: Yes, molecular docking studies have been conducted to investigate the potential binding sites of taraxerone and other triterpenoid inhibitors of topoisomerase II. [] These studies aimed to understand the possible mechanism of enzyme inhibition by these compounds.
Q10: What were the findings of the molecular docking studies on taraxerone and topoisomerase II?
A10: Molecular docking results suggest that, unlike other seco-3,4-triterpenoids, seco-3,4-taraxerone preferentially docks into a distinct site within the DNA binding region of topoisomerase II. [] This binding site is characterized by specific amino acid residues, and the key interaction involves a salt bridge between the carboxylate of the ligand and His 593. []
Q11: What is known about the structure-activity relationship (SAR) of taraxerone and its derivatives?
A11: While the provided research doesn't extensively cover SAR for taraxerone, one study explored the taraxerane–oleanane rearrangement. [] This research utilized the rearrangement of taraxerone into seco-oleanane triterpenoids, highlighting the potential of structural modifications for influencing biological activity.
Q12: Is there information on the stability of taraxerone under various conditions or formulation strategies to enhance its properties?
A12: The provided research papers do not delve into the specific stability profile of taraxerone under different storage conditions or discuss formulation strategies. Further research is needed to explore these aspects.
Q13: Is there information on the SHE (Safety, Health, and Environment) regulations pertaining to taraxerone?
A13: The provided research primarily focuses on the biological activity and chemical characterization of taraxerone. Specific SHE regulations are not addressed in these studies.
Q14: What is currently known about the pharmacokinetics (PK) and pharmacodynamics (PD) of taraxerone?
A14: The provided research primarily focuses on in vitro studies of taraxerone. More detailed in vivo studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile and its in vivo activity and efficacy.
Q15: What cell-based assays have been used to study the efficacy of taraxerone?
A15: The MTT assay, which measures cell viability, has been widely used to evaluate the anti-cancer effects of taraxerone on different cancer cell lines. [, , ]
Q16: Are there any animal models or clinical trials investigating the efficacy of taraxerone?
A16: While the provided research includes in vivo studies demonstrating the anti-inflammatory activity of a petroleum ether extract of Moringa oleifera containing taraxerone, [] specific animal models or clinical trials dedicated solely to taraxerone are not mentioned within the provided context.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)



![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)








